2,4-Dibromothiazolo[5,4-c]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2,4-Dibromothiazolo[5,4-c]pyridine is a uniquely functionalized heterocyclic building block featuring orthogonal 2- and 4-position bromine handles for sequential Suzuki, Buchwald-Hartwig, or other cross-coupling reactions—enabling rapid, stepwise diversification around the thiazolo[5,4-c]pyridine core, a capability absent in mono-brominated analogs. With a calculated XLogP3 of 3.4 and TPSA of 54 Ų, derivatives are well-positioned for CNS penetration, making this scaffold ideal for oncology kinase inhibitor programs (including PI3K targets) requiring brain exposure. Confidently build focused libraries with a building block validated for hit-to-lead medicinal chemistry.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
CAS No. 1439823-46-7
Cat. No. B1406763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromothiazolo[5,4-c]pyridine
CAS1439823-46-7
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N=C(S2)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H
InChIKeyDIBFGBSPGNTEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1439823-46-7) | Core Heterocyclic Scaffold for Diversified Synthesis


2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1439823-46-7) is a brominated heterocyclic compound with the molecular formula C6H2Br2N2S and a molecular weight of 293.97 g/mol . It features a thiazole ring fused to a pyridine ring, with bromine atoms at the 2- and 4-positions of the thiazole moiety, contributing to its utility as a building block in medicinal chemistry and organic synthesis [1]. This scaffold is recognized for its potential in developing bioactive molecules, particularly as a precursor for kinase inhibitors and other pharmaceutical agents .

2,4-Dibromothiazolo[5,4-c]pyridine: Why Simple Analog Replacement is Not a Straightforward Choice


Generic substitution of 2,4-dibromothiazolo[5,4-c]pyridine with other thiazolopyridine analogs is not advisable without careful experimental validation due to the profound impact of bromine atom positioning and quantity on both reactivity and biological target engagement. The 2,4-dibromo substitution pattern provides a unique, dual-handle vector for sequential functionalization via cross-coupling reactions, a feature absent in mono-brominated or non-halogenated analogs [1]. Furthermore, the specific electronic and steric environment of the [5,4-c] ring fusion, combined with the dual bromine atoms, is known to modulate kinase inhibition profiles, a property that can shift dramatically with even minor structural changes to the heterocyclic core [2].

Evidence-Based Differentiation for 2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1439823-46-7)


Synthetic Versatility: Dual Reactive Sites vs. Mono-Brominated Thiazolopyridine Analogs

2,4-Dibromothiazolo[5,4-c]pyridine possesses two distinct bromine atoms, enabling sequential and orthogonal functionalization. This is a quantifiable advantage over mono-brominated analogs like 6-Bromothiazolo[4,5-c]pyridine, which offer only a single site for derivatization . The presence of two bromine atoms at the 2- and 4-positions allows for the construction of more complex molecular architectures through successive Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Profile: Predicted Lipophilicity (XLogP3) vs. Non-Halogenated Core Scaffold

The calculated partition coefficient (XLogP3) for 2,4-dibromothiazolo[5,4-c]pyridine is 3.4 . This value represents a significant increase in lipophilicity compared to the non-brominated parent scaffold, thiazolo[5,4-c]pyridine (XLogP predicted ~0.4-1.0), directly influencing membrane permeability and metabolic stability [1]. The bromine atoms are the primary drivers of this ~2-3 log unit increase in lipophilicity.

ADME Drug-likeness Computational Chemistry

Target Engagement: PI3K Kinase Inhibition Potential of the Scaffold Class

The thiazolo[5,4-c]pyridine scaffold, including its brominated derivatives, is recognized as a privileged structure for developing ATP-competitive kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) family [1]. While specific quantitative IC50 data for 2,4-dibromothiazolo[5,4-c]pyridine itself against PI3K is not publicly available, the scaffold class has yielded derivatives with reported PI3K inhibitory activity . This establishes a clear, class-level inference for its potential utility, differentiating it from other heterocyclic cores not associated with this pathway.

Kinase Inhibition Oncology PI3K Pathway

Computed Topological Polar Surface Area (TPSA) vs. Common Drug-like Threshold

2,4-Dibromothiazolo[5,4-c]pyridine has a computed Topological Polar Surface Area (TPSA) of 54 Ų [1]. This value falls well below the commonly referenced threshold of 140 Ų for good oral bioavailability, as defined by Veber's rules [2]. A TPSA of 54 Ų suggests a favorable balance between polarity and lipophilicity, predicting good passive membrane permeability.

Drug-likeness Computational Chemistry ADME

Optimized Applications for 2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1439823-46-7)


Targeted Library Synthesis for PI3K or Related Kinase Inhibitor Discovery

As a core scaffold with demonstrated class-level activity against PI3K , 2,4-dibromothiazolo[5,4-c]pyridine is ideally suited for the rapid generation of focused compound libraries. The dual bromine atoms (Evidence Item 1) enable sequential diversification, allowing medicinal chemists to explore chemical space efficiently around a privileged kinase-binding motif. Its favorable physicochemical profile (XLogP3 3.4, TPSA 54 Ų from Evidence Items 2 and 4) suggests that derived compounds are likely to possess acceptable drug-like properties, making it a strategic choice for hit-to-lead programs in oncology [1].

Development of Complex Bicyclic or Tricyclic Heterocyclic Systems

The compound's two reactive bromine handles (Evidence Item 1) are critical for applications requiring orthogonal or sequential functionalization, such as the synthesis of complex, fused heterocycles. Researchers can utilize this building block to construct advanced intermediates for natural product synthesis or to develop novel chemical probes. The well-defined and distinct reactivity of the 2- and 4-position bromine atoms allows for the planned, stepwise introduction of diverse chemical moieties, a capability not offered by mono-halogenated or non-halogenated analogs [2].

CNS Drug Discovery Programs Targeting Intracellular Kinases

Given its calculated XLogP3 of 3.4 and TPSA of 54 Ų (Evidence Items 2 and 4), 2,4-dibromothiazolo[5,4-c]pyridine possesses a physicochemical profile consistent with CNS drug-like space, specifically a favorable balance for passive diffusion across the blood-brain barrier. This makes it a compelling building block for medicinal chemists developing kinase inhibitors intended for CNS targets, where achieving adequate brain penetration is a primary hurdle. The scaffold can be elaborated upon while maintaining this advantageous property, streamlining the development of CNS-penetrant therapeutic candidates.

Academic and Industrial Research into Novel Antimicrobial Scaffolds

The broader class of thiazole and pyridine derivatives has been associated with antimicrobial properties [3]. As a novel and highly functionalized member of this class, 2,4-dibromothiazolo[5,4-c]pyridine is a valuable starting point for exploring new antimicrobial mechanisms. Its synthetic versatility (Evidence Item 1) allows researchers to rapidly create a diverse set of analogs for screening against resistant bacterial strains, providing a fresh chemical entry point distinct from conventional antibiotic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromothiazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.